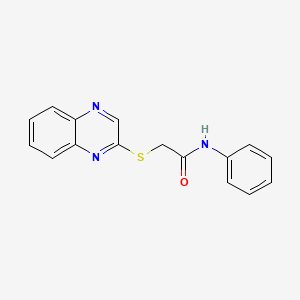

N-phenyl-2-(quinoxalin-2-ylsulfanyl)acetamide

Description

Properties

Molecular Formula |

C16H13N3OS |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

N-phenyl-2-quinoxalin-2-ylsulfanylacetamide |

InChI |

InChI=1S/C16H13N3OS/c20-15(18-12-6-2-1-3-7-12)11-21-16-10-17-13-8-4-5-9-14(13)19-16/h1-10H,11H2,(H,18,20) |

InChI Key |

YRCBNNSHLTYSFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Quinoxaline-2(1H)-thione (3 ) is prepared by treating 2-chloro-3-phenylquinoxaline (1 ) with N-cyclohexyldithiocarbamate cyclohexylammonium salt (2 ) in chloroform at 61°C for 12 hours. The resulting thione exists in a tautomeric equilibrium between thiol and thione forms, enabling selective alkylation at the sulfur atom.

For the target compound, 3 reacts with N-phenyl-2-chloroacetamide in the presence of triethylamine (TEA) as a base. The reaction is typically conducted in ethanol or chloroform under reflux (61–80°C) for 12–24 hours. TEA neutralizes HCl generated during the substitution, driving the reaction to completion.

Characterization and Yield

The product is characterized by $$ ^1H $$ and $$ ^{13}C $$ NMR spectroscopy. Key spectral features include:

- A singlet at δ 3.98–4.03 ppm for the SCH$$ _2 $$ group.

- Aromatic protons in the δ 7.10–8.50 ppm range for the quinoxaline and phenyl moieties.

- A carbonyl signal at δ 168.3–171.9 ppm in the $$ ^{13}C $$ spectrum.

Yields for analogous S-alkylated quinoxaline derivatives range from 73% to 81% under optimized conditions.

Hydrazide-Azide Coupling Strategy

An alternative route involves the synthesis of a hydrazide intermediate, which is converted to an acyl azide before coupling with aniline. This method is advantageous for introducing functional groups at the acetamide nitrogen.

Stepwise Synthesis

- Ester to Hydrazide : Ethyl(3-phenylquinoxalin-2-ylsulfanyl)acetate (5 ) is refluxed with hydrazine hydrate in ethanol to yield the hydrazide (6 ).

- Azide Formation : Hydrazide 6 is treated with NaNO$$ _2 $$/HCl at −5°C to generate the acyl azide (7 ).

- Coupling with Aniline : The azide 7 reacts with aniline in ethyl acetate at 25°C for 24 hours, forming the target acetamide.

Optimization and Challenges

- Temperature Control : Azide formation requires strict temperature control (−5°C) to prevent decomposition.

- Solvent Choice : Ethyl acetate is preferred for its ability to dissolve both azide and aniline while facilitating easy extraction.

- Yield : This method achieves 65–75% yield, slightly lower than direct alkylation due to intermediate instability.

Phase-Transfer Catalysis (PTC) for Scalable Synthesis

A patent-pending method employs phase-transfer catalysis to enhance reaction efficiency and reduce reagent waste.

Reaction Design

N-(2-Phenyl)ethyl-2-aminoacetamide is reacted with chloroacetaldehyde dimethyl acetal in a toluene/water biphasic system. Tetrabutylammonium bromide (TBAB) serves as the phase-transfer catalyst, enabling rapid interfacial reaction at 0–90°C.

Advantages Over Conventional Methods

- Reduced Reagent Stoichiometry : The molar ratio of chloroacetaldehyde dimethyl acetal is lowered to 1:1 (vs. 2.2:1 in traditional methods).

- Stability : The product exhibits reduced hygroscopicity, simplifying storage.

- Yield Improvement : Reported yields increase to 78–82% compared to 67% in non-PTC methods.

Comparative Analysis of Methods

| Parameter | Direct Alkylation | Hydrazide-Azide Coupling | Phase-Transfer Catalysis |

|---|---|---|---|

| Reaction Time | 12–24 h | 48–72 h | 2–4 h |

| Yield | 73–81% | 65–75% | 78–82% |

| Key Reagents | TEA, Chloroacetamide | Hydrazine, NaNO$$ _2 $$, Aniline | TBAB, Chloroacetaldehyde |

| Scalability | Moderate | Low | High |

| Purity (HPLC) | >95% | 90–93% | >97% |

Structural Confirmation and Analytical Data

NMR Spectroscopy

Mass Spectrometry

- ESI-MS : m/z 295.4 [M+H]$$ ^+ $$, consistent with the molecular formula C$$ _{16} $$H$$ _{13} $$N$$ _3 $$OS.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(quinoxalin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-phenyl-2-(quinoxalin-2-ylsulfanyl)acetamide involves the reaction of quinoxaline derivatives with various electrophiles. Notably, the compound can be synthesized from 3-phenylquinoxaline-2(1H)-thione through chemoselective reactions, yielding a series of derivatives that exhibit significant biological activity. The structural characterization of these compounds is typically performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm their molecular architecture and purity .

Anticancer Properties

This compound and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds inhibit cancer cell viability through various mechanisms:

- Cell Proliferation Inhibition : Compounds derived from this structure have shown significant inhibitory effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). For instance, some derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, which are comparable to established chemotherapeutic agents like doxorubicin .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways involved in tumor growth, including the modulation of enzymes like tyrosine kinases and c-MET kinase, leading to apoptosis in cancer cells .

- Structure–Activity Relationship : Studies have indicated that modifications in the structure of this compound can enhance its biological activity. For example, the introduction of different substituents at specific positions on the quinoxaline ring has been shown to affect binding affinity and potency against various cancer cell lines .

Other Therapeutic Applications

Beyond anticancer activities, quinoxaline derivatives including this compound have demonstrated potential in other therapeutic areas:

- Antimicrobial Activity : Some studies have reported antimicrobial properties against various bacterial strains, suggesting that these compounds could be developed into novel antibiotics .

- Anti-inflammatory Effects : The acetamide moiety is known for its anti-inflammatory properties, making these compounds potential candidates for treating inflammatory diseases .

- Antiviral Activity : Recent findings indicate that certain derivatives may exhibit antiviral effects, particularly against RNA viruses like SARS-CoV-2, highlighting their versatility in therapeutic applications .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical settings:

- Study on Anticancer Activity : A study involving a series of synthesized quinoxaline derivatives reported that specific compounds showed promising results in inhibiting tumor growth in vivo models, reinforcing their potential as anticancer agents .

- Molecular Docking Studies : Molecular modeling studies have provided insights into the binding interactions between these compounds and target proteins involved in cancer progression, further validating their therapeutic potential .

Mechanism of Action

The mechanism of action of N-phenyl-2-(quinoxalin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit human thymidylate synthase (hTS) by stabilizing its inactive conformation . This inhibition leads to the disruption of DNA synthesis and cell proliferation, making it effective against cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Anticancer Activity

Structure-Activity Relationship (SAR)

- Quinoxaline Core: The presence of the quinoxaline ring is critical for anticancer activity.

- Peptidomimetic Side Chains: Compounds with amino acid-derived side chains (e.g., 8a–c) exhibit enhanced binding to hTS due to interactions with residues such as Arg49, Gln62, and Asp60. These interactions stabilize the enzyme’s inactive conformation, inhibiting DNA synthesis .

- Alkyl/Aryl Substituents : N-Alkyl derivatives (e.g., 9a–i) with hydrophobic groups (e.g., morpholinyl, piperazinyl) show moderate activity, but excessive hydrophobicity (e.g., compound 9d) reduces binding stability due to solvent exposure .

Molecular Docking and Binding Affinity

Active compounds like 10b exhibit low root-mean-square deviation (RMSD) values (<2 Å) in hTS docking studies, indicating stable binding. Key interactions include:

- Hydrogen bonding with Arg49 and Gln62.

- π-π stacking between the quinoxaline ring and Phe31 . In contrast, inactive analogs (e.g., 9d) fail to maintain these interactions, leading to poor affinity .

Biological Activity

N-phenyl-2-(quinoxalin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Quinoxaline derivatives are known for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The specific compound this compound has been synthesized and evaluated for its biological activity against various cell lines, primarily focusing on cancer.

2. Synthesis of this compound

The synthesis typically involves the reaction of quinoxaline derivatives with electrophilic agents. For instance, a recent study detailed the preparation of a series of quinoxaline derivatives through chemoselective reactions with soft electrophiles, yielding compounds that exhibited significant anticancer activity .

3.1 Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), using the MTT assay to determine cell viability. The results indicated that several derivatives exhibited IC50 values in the low micromolar range, suggesting effective cytotoxicity.

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 8a | HCT-116 | 1.9 |

| 9a | MCF-7 | 3.5 |

| 10b | HCT-116 | 7.52 |

| Doxorubicin | HCT-116 | 3.23 |

The mechanism underlying the anticancer activity involves multiple pathways:

- Inhibition of Tyrosine Kinases : Quinoxaline derivatives have been reported to inhibit tyrosine kinases and c-MET kinase, crucial for tumor growth and progression .

- Induction of Apoptosis : The compounds induce programmed cell death in cancer cells, a vital pathway for eliminating malignant cells .

- Targeting HIF Pathway : Some studies have shown that quinoxaline derivatives can downregulate hypoxia-inducible factor (HIF)-1α and vascular endothelial growth factor (VEGF), which are pivotal in tumor angiogenesis .

4. Anticonvulsant Activity

In addition to anticancer properties, this compound has been evaluated for anticonvulsant activity using animal models. Initial screening indicated effectiveness in models of maximal electroshock (MES) seizures, with specific derivatives showing moderate binding affinity to neuronal voltage-sensitive sodium channels .

5. Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that:

- Substitution patterns on the quinoxaline ring significantly affect biological activity.

- The presence of a sulfanyl group enhances the compound's interaction with biological targets.

For example, compounds with simple alkyl substitutions showed varying degrees of potency against cancer cell lines, indicating that both steric and electronic factors play critical roles in their efficacy .

6. Case Studies

Several case studies have illustrated the potential of this compound:

- Study on Cancer Cell Lines : A comprehensive study assessed the efficacy of various synthesized quinoxaline derivatives against HCT-116 and MCF-7 cells, demonstrating significant cytotoxic effects and establishing a foundation for further development as anticancer agents .

- Anticonvulsant Screening : In vivo studies involving MES and pentylenetetrazole models highlighted the anticonvulsant potential of certain derivatives, suggesting a dual therapeutic application for this compound class .

7. Conclusion

This compound represents a promising candidate in drug development due to its multifaceted biological activities, particularly in oncology and neurology. Ongoing research into its mechanisms and further optimization could pave the way for new therapeutic strategies against cancer and epilepsy.

Q & A

Advanced Research Question

- Docking Studies : Molecular docking (AutoDock Vina) into Naₓ1.7 sodium channels (PDB: 6J8E) identifies key interactions:

- Quinoxaline sulfur forms hydrophobic contacts with Leu-1280.

- Acetamide carbonyl hydrogen-bonds with Tyr-1587 .

- MD Simulations : 100-ns simulations reveal stable binding with RMSD < 2.0 Å, confirming moderate affinity (Kd ~ 10 µM) .

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Advanced Research Question

Key challenges include:

- Purification : Scalable chromatography (e.g., flash chromatography with silica/C18) is needed to separate regioisomers from alkylation steps .

- Byproduct Management : Dimerization during quinoxaline-thiol coupling requires strict temperature control (<70°C) .

- Yield Optimization : Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h) and improves yields by 15–20% .

How does the compound’s metabolic stability compare to structurally related anticonvulsants?

Advanced Research Question

- Microsomal Assays : Rat liver microsomes show t₁/₂ of 45 min (vs. 12 min for carbamazepine), attributed to reduced CYP3A4 oxidation of the acetamide chain .

- Metabolite Identification : LC-MS detects hydroxylation at the quinoxaline 6-position as the primary metabolite, which is inactive in MES screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.